molecular formula C43H83N3O3 B12733210 N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide CAS No. 72987-25-8

N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide

Cat. No.: B12733210
CAS No.: 72987-25-8
M. Wt: 690.1 g/mol
InChI Key: KFDACQRLVSKCIK-FRCMOREXSA-N
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Description

N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is a complex organic compound with a molecular formula of C43H83N3O3. This compound is known for its unique structure, which includes a long heptadecenyl chain and an amine oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide typically involves multiple steps. One common method includes the reaction of 8-heptadecenyl chloride with N,N-bis(3-aminopropyl)methanamine in the presence of a base to form the intermediate compound. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:

    Oxidation: The amine group can be further oxidized to form nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The heptadecenyl chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products and cosmetics.

Mechanism of Action

The mechanism of action of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide involves its interaction with biological membranes. The long heptadecenyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amine oxide group can also interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(Methylimino)bis(3,1-propanediyl)]bis(9-octadecenamide)N-oxide
  • N,N’-Bis(3-aminopropyl)methanamine

Uniqueness

N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of a long hydrophobic chain and a hydrophilic amine oxide group. This amphiphilic nature makes it particularly effective as a surfactant and in disrupting biological membranes, distinguishing it from other similar compounds.

Properties

CAS No.

72987-25-8

Molecular Formula

C43H83N3O3

Molecular Weight

690.1 g/mol

IUPAC Name

N-methyl-3-[[(E)-octadec-9-enoyl]amino]-N-[3-[[(E)-octadec-9-enoyl]amino]propyl]propan-1-amine oxide

InChI

InChI=1S/C43H83N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b20-18+,21-19+

InChI Key

KFDACQRLVSKCIK-FRCMOREXSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/CCCCCCCC)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCCCCCCCC)[O-]

Origin of Product

United States

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